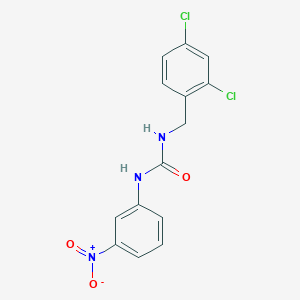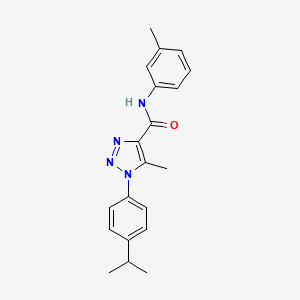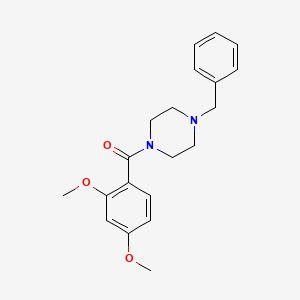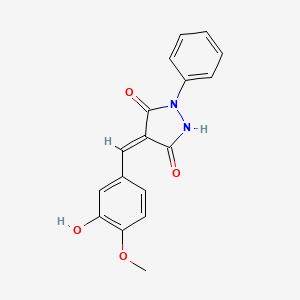
3-(4-methylphenyl)-N-1,3-thiazol-2-ylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methylphenyl)-N-1,3-thiazol-2-ylacrylamide, also known as MTAA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound is a thiazole-based derivative that exhibits a range of biochemical and physiological properties that make it an attractive candidate for use in various laboratory experiments. In
Wirkmechanismus
The mechanism of action of 3-(4-methylphenyl)-N-1,3-thiazol-2-ylacrylamide is not fully understood, but it is believed to involve the inhibition of PTPs, which play a key role in the regulation of cellular signaling pathways. By inhibiting PTPs, the compound may disrupt the balance of signaling pathways, leading to the induction of apoptosis in cancer cells. Additionally, the compound's ability to act as a fluorescent probe for ROS may be due to its ability to undergo oxidation and form a fluorescent product.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-methylphenyl)-N-1,3-thiazol-2-ylacrylamide exhibits a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of PTPs, and the detection of ROS. The compound has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(4-methylphenyl)-N-1,3-thiazol-2-ylacrylamide in lab experiments is its versatility. The compound can be used as a fluorescent probe, an inhibitor of PTPs, and as a potential anticancer agent. Additionally, the compound's antioxidant properties make it a useful tool in the study of oxidative stress-related diseases. However, one of the limitations of using the compound is its relatively low yield in synthesis, which may limit its availability for certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-methylphenyl)-N-1,3-thiazol-2-ylacrylamide. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Additionally, further investigation into the compound's mechanism of action and its potential as an anticancer agent is warranted. The compound's antioxidant properties also make it a promising candidate for the treatment of oxidative stress-related diseases. Finally, the development of new applications for the compound, such as in the detection of other reactive species, may further expand its potential uses in scientific research.
Synthesemethoden
The synthesis of 3-(4-methylphenyl)-N-1,3-thiazol-2-ylacrylamide involves the reaction of 2-aminothiazole and 4-methylphenylacrylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an intermediate amide which is then dehydrated to form the final product. The yield of the synthesis is typically around 60-70%.
Wissenschaftliche Forschungsanwendungen
3-(4-methylphenyl)-N-1,3-thiazol-2-ylacrylamide has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of reactive oxygen species (ROS) and as an inhibitor of protein tyrosine phosphatases (PTPs). The compound has also been investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
(E)-3-(4-methylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c1-10-2-4-11(5-3-10)6-7-12(16)15-13-14-8-9-17-13/h2-9H,1H3,(H,14,15,16)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTFEKXLTBIPDW-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]pyrimidine](/img/structure/B5746776.png)
![1-[(2-chlorophenoxy)acetyl]pyrrolidine](/img/structure/B5746779.png)
![2-ethyl-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5746787.png)
![2-(4-bromophenyl)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5746793.png)


![2-(2-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5746820.png)

![1-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5746826.png)
![5-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzamide](/img/structure/B5746828.png)

![4-({4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5746842.png)

